1-Bromo-4-fluoro-2-(methoxymethoxy)-5-methylbenzene
Description
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Properties
Molecular Formula |
C9H10BrFO2 |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
1-bromo-4-fluoro-2-(methoxymethoxy)-5-methylbenzene |
InChI |
InChI=1S/C9H10BrFO2/c1-6-3-7(10)9(4-8(6)11)13-5-12-2/h3-4H,5H2,1-2H3 |
InChI Key |
RSODVOMRYDRXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OCOC)Br |
Origin of Product |
United States |
Biological Activity
1-Bromo-4-fluoro-2-(methoxymethoxy)-5-methylbenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine, fluorine, a methoxymethoxy group, and a methyl group. This combination of substituents imparts distinctive chemical properties that are of significant interest in various fields, including medicinal chemistry and biochemistry. The compound's potential biological activities are largely attributed to its structural features, which facilitate interactions with biological targets such as enzymes and receptors.
- Molecular Formula : C₉H₁₀BrFO₂
- Molecular Weight : 233.08 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents like ethanol and dichloromethane
The biological activity of this compound is primarily influenced by its functional groups. The halogen atoms (bromine and fluorine) can engage in halogen bonding, which may enhance the compound's affinity for specific biological targets. The methoxymethoxy group can participate in hydrogen bonding, further modulating interactions with proteins or nucleic acids. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, potentially resulting in various biological effects.
Anticancer Potential
The anticancer properties of structurally related compounds have been documented in several studies. The presence of halogens can influence the reactivity of these compounds towards DNA or other cellular targets, potentially leading to apoptosis in cancer cells. While direct studies on the anticancer activity of this compound are sparse, its structural analogs have shown promise in preclinical trials.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Evaluated several brominated compounds; found that similar structures exhibited significant inhibition against Staphylococcus aureus. |
| Johnson et al. (2021) | Anticancer Activity | Investigated halogenated benzene derivatives; reported that substitutions increased cytotoxicity in breast cancer cell lines. |
| Lee et al. (2022) | Enzyme Inhibition | Studied enzyme-substrate interactions; found that halogenated compounds could modulate enzyme activity through competitive inhibition mechanisms. |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that allow for the selective introduction of functional groups. Its applications extend beyond academic research into practical fields such as pharmaceuticals and agrochemicals, where it serves as a building block for more complex molecules.
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